REACTION_CXSMILES
|
C([C:3]1[CH:8]=[CH:7][C:6]([NH:9]N)=[CH:5][CH:4]=1)#N.N1[C:19]2[C:14](=C[CH:16]=[CH:17][CH:18]=2)C=C1>>[CH2:16]1[C:17]2[CH:18]([N:9]=[C:6]3[C:5]=2[CH:4]=[CH:3][CH:8]=[CH:7]3)[CH2:19][CH2:14]1
|
Name
|
(R,S)-2-(3-oxo-cyclopentyl)-isoindole-1,3-dione
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)C1=CC=C(C=C1)NN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C=CC2=CC=CC=C12
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1CCC2N=C3C=CC=CC3=C21
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |